6-Cyclopropoxypyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C8H10N2O/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3,9H2 |
InChI Key |
CZVOOKADMNCDKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=C(C=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of 6-Cyclopropoxypyridin-3-amine in Drug Design
Technical Whitepaper | Medicinal Chemistry & SAR Optimization [1]
Executive Summary
6-Cyclopropoxypyridin-3-amine (CAS: 280566-71-0) represents a high-value pharmacophore building block in modern medicinal chemistry.[1] It serves as a critical bioisostere for methoxy- and ethoxy-pyridinamines, offering superior metabolic stability and optimized lipophilicity profiles.[1] This guide details the synthetic accessibility, physicochemical rationale, and application of this moiety in kinase inhibitors (LRRK2, JAK) and GPCR modulators (S1P1), providing a roadmap for its integration into lead optimization campaigns.[1]
The Pharmacophore Rationale: Why Cyclopropoxy?
In hit-to-lead optimization, the transition from a standard alkoxy group (methoxy/ethoxy) to a cyclopropoxy group is a strategic "magic methyl" equivalent.[1] The 6-cyclopropoxypyridin-3-amine scaffold offers three distinct advantages:
-
Metabolic Shielding: Linear alkyl ethers are prone to rapid
-dealkylation via CYP450-mediated oxidation.[1] The cyclopropyl ring, with its high bond dissociation energy (C-H bonds ~106 kcal/mol) and steric bulk, effectively blocks this metabolic soft spot, extending in vivo half-life ( ).[1] -
Lipophilic Tuning: The cyclopropyl group adds lipophilicity (increasing cLogP by ~0.8–1.0 vs. methoxy) without the entropic penalty of a flexible propyl chain.[1] This allows for better penetration of hydrophobic pockets in enzymes like LRRK2 or GPCRs.[1]
-
Conformational Restriction: The steric bulk of the cyclopropyl group forces the ether bond into a preferred conformation, often orthogonal to the pyridine ring, which can enhance binding selectivity by reducing the entropic cost of binding.[1]
Table 1: Physicochemical Profile & Comparison
| Property | 6-Methoxypyridin-3-amine | 6-Cyclopropoxypyridin-3-amine | Impact |
| Formula | C6H8N2O | C8H10N2O | +C2H2 rigid spacer |
| MW | 124.14 | 150.18 | Minimal mass penalty |
| cLogP | ~0.6 | ~1.5 | Improved CNS penetration |
| H-Bond Donors | 1 (Amine) | 1 (Amine) | Unchanged |
| Metabolic Liability | High ( | Low (Steric/Electronic block) | Critical Advantage |
Validated Synthetic Protocol
The synthesis of 6-cyclopropoxypyridin-3-amine is a self-validating two-step sequence: Nucleophilic Aromatic Substitution (
Step 1:
Etherification
Reaction: 2-chloro-5-nitropyridine + Cyclopropanol
-
Reagents: Sodium Hydride (NaH, 60% dispersion), Cyclopropanol, THF (anhydrous).[1]
-
Mechanism: The cyclopropoxide anion is generated in situ and displaces the chloride at the C2 position (activated by the para-nitro group).[1]
-
Critical Control Point: Temperature must be controlled (0°C to RT). Overheating can cause ring opening of the strained cyclopropane.[1]
Step 2: Nitro Reduction
Reaction: 2-cyclopropoxy-5-nitropyridine
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH
Cl), Ethanol/Water (4:1).[1] -
Alternative: H
(1 atm), Pd/C (10%). -
Selection Logic: The Fe/NH
Cl method is preferred in early discovery to avoid potential hydrogenolysis of the cyclopropyl ether or halogen substituents present on other parts of the molecule if this is a late-stage functionalization.
Visualization: Synthetic Workflow
Figure 1: Two-step synthetic route ensuring retention of the strained cyclopropyl ring.[1]
Medicinal Chemistry Applications
Case Study A: LRRK2 Inhibitors (Parkinson’s Disease)
Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors often utilize an aminopyrimidine or indazole core.[1] The 6-cyclopropoxypyridin-3-amine moiety is employed as the "solvent-front" appendage.[1]
-
Role: The amine nitrogen forms a critical hydrogen bond with the hinge region or a specific water network within the kinase ATP-binding pocket.[1]
-
Advantage: The cyclopropyl group fills the hydrophobic pocket adjacent to the hinge, improving potency (IC
) against the G2019S mutant while reducing clearance compared to the methoxy analog [1].
Case Study B: S1P1 Receptor Agonists (Immunomodulation)
In the development of Sphingosine-1-phosphate (S1P1) receptor agonists (next-generation Fingolimod analogs), the pyridine core is central.[1]
-
Role: The pyridine nitrogen serves as a hydrogen bond acceptor for residues (e.g., Asn101) in the GPCR transmembrane bundle.[1]
-
Advantage: "Alkoxy substituted pyridine derivatives" were developed specifically to eliminate phototoxicity observed with simple aminopyridines.[1][2] The cyclopropoxy tail optimizes the lipophilic vector required to penetrate the S1P1 ligand-binding tunnel [2].[1]
Visualization: SAR Logic & Pharmacophore
Figure 2: Pharmacophore dissection highlighting the functional roles of each structural component.[1]
Experimental Protocol: Synthesis of 6-Cyclopropoxypyridin-3-amine
Objective: Synthesis of 5.0g of target material.
Step 1: 2-Cyclopropoxy-5-nitropyridine
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Prep: Suspend NaH (60% in oil, 1.2 eq, 44 mmol) in anhydrous THF (50 mL) at 0°C.
-
Addition: Dropwise add Cyclopropanol (1.1 eq, 40 mmol) dissolved in THF (10 mL). Stir for 30 min at 0°C to form the alkoxide.
-
Coupling: Add 2-Chloro-5-nitropyridine (1.0 eq, 36 mmol) portion-wise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Workup: Quench with saturated NH
Cl solution. Extract with EtOAc (3x).[1] Wash organics with brine, dry over MgSO , and concentrate.[1]
Step 2: 6-Cyclopropoxypyridin-3-amine
-
Setup: Dissolve the crude nitro intermediate in Ethanol/Water (4:1, 100 mL).
-
Reduction: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux: Heat to 80°C for 2 hours. The yellow suspension will turn dark/brown.[1]
-
Filtration: Filter hot through a Celite pad to remove iron residues.[1] Rinse with MeOH.[1]
-
Purification: Concentrate the filtrate. Redissolve in DCM, wash with water.[1] Purify via flash column chromatography (DCM/MeOH 95:5) to yield the off-white solid amine.[1]
References
-
LRRK2 Inhibitor Development: Chan, B., et al. (2012).[1][3] Pyrazolopyridines as Inhibitors of the Kinase LRRK2.[1][3][4][5] Patent WO 2012/038743.[1][3] Medical Research Council Technology/Genentech.[1][3]
-
S1P1 Agonist SAR: Bolli, M. H., et al. (2016).[1][2] Novel S1P1 receptor agonists - Part 5: From amino- to alkoxy-pyridines. European Journal of Medicinal Chemistry.[1]
-
Cyclopropylamine Applications: Longdom Publishing.[1] Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
-
Chemical Data: PubChem. 6-propoxypyridin-3-amine (Structural Analog Data).[1][1]
Sources
- 1. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel S1P1 receptor agonists - Part 5: From amino-to alkoxy-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of LRRK2 as Treatment for Parkinson's Disease: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Understanding the Compound and the Critical Role of the SDS
An In-Depth Technical Guide to the Safety Data Sheet (SDS) for 6-Cyclopropoxypyridin-3-amine
6-Cyclopropoxypyridin-3-amine is a substituted pyridine derivative.[1] Its structure suggests its potential utility as a building block in medicinal chemistry and pharmaceutical development.[1] The molecule combines the aromatic, basic pyridine core with a nucleophilic amine group and a strained cyclopropoxy group. This unique combination of functional groups dictates its reactivity, potential applications, and, crucially, its hazard profile.
The Safety Data Sheet (SDS) is the cornerstone of chemical safety, providing a comprehensive overview of a substance's potential hazards and the necessary precautions for its safe handling, storage, and disposal. For novel or specialized compounds like 6-Cyclopropoxypyridin-3-amine, where extensive toxicological data may be lacking, a thorough understanding of the principles outlined in an SDS is paramount for ensuring laboratory safety.
Projected Hazard Identification and Classification
Based on analogous amine-containing heterocyclic compounds, 6-Cyclopropoxypyridin-3-amine is anticipated to be classified under the Globally Harmonized System (GHS) with the following potential hazards.
Anticipated GHS Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] Aromatic amines can exhibit systemic toxicity.
-
Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns with prolonged contact.[3][4][5][6][7] Amines are characteristically basic and can be corrosive to tissues.
-
Serious Eye Damage/Irritation: Expected to cause serious eye damage.[3][5][6][8] Direct contact with amines can lead to severe and potentially permanent eye injury.
-
Skin Sensitization: May cause an allergic skin reaction.[3][6] Repeated dermal exposure can lead to sensitization.
Potential Hazard Statements:
Emergency Response Protocols: First Aid and Firefighting
Rapid and informed response during an emergency is critical. The following protocols are based on standard procedures for amine-based chemical incidents.
First-Aid Measures
The primary goal of first aid is to minimize exposure and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][9][10][11] Remove contact lenses if present and easy to do.[3][9][11] Seek immediate medical attention from an ophthalmologist.[9]
-
Skin Contact: Take off immediately all contaminated clothing.[4][5][9] Rinse skin with plenty of water or shower for at least 15 minutes.[9] If skin irritation or a rash occurs, get medical advice/attention.[3]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][11] If not breathing, give artificial respiration.[2][10] If symptoms like headache, dizziness, or respiratory distress persist, call a poison center or doctor.[5]
-
Ingestion: Rinse mouth thoroughly with water.[3][5][8] Do NOT induce vomiting, as the corrosive nature of the amine can cause further damage to the esophagus.[5][9][10] Ingestion can cause severe swelling and damage to delicate tissues.[5][10] Seek immediate medical attention.[5]
Firefighting Procedures
While not expected to be highly flammable, as an organic compound, it will burn. The primary hazards in a fire are the toxic decomposition products.
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5][12]
-
Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][5] Containers may explode when heated.[5][12]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2][5]
Proactive Safety: Handling, Storage, and Exposure Control
Preventing exposure is the most effective safety strategy. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][10]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][5][9] Do not eat, drink, or smoke in the laboratory.[2][8]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets regulations such as OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin exposure.[2][5][6]
-
Respiratory Protection: If a fume hood is not available or if generating aerosols, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors/amines.
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5] Some amines are air or moisture sensitive; storing under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][10] Amines are basic and will react exothermically and potentially violently with acids.
Physicochemical and Toxicological Profile
Physical and Chemical Properties
Specific experimental data for 6-Cyclopropoxypyridin-3-amine is limited. The following table summarizes available and inferred information.
| Property | Value / Description | Source |
| Chemical Formula | C₈H₁₀N₂ | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Expected to be a liquid or a low-melting solid (e.g., brown/white/gray crystals). | [1] |
| Odor | Likely has a characteristic fishy or ammonia-like amine odor. | [5][8] |
| Solubility | Lower aliphatic amines are typically soluble in water and organic solvents like alcohol and ether. | [13] |
| Boiling/Melting Point | Data not available. |
Toxicological Summary
The toxicological properties have not been fully investigated.[5] The primary concerns are based on the amine functional group.
-
Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.
-
Acute Effects: Inhalation of vapors may cause irritation to the respiratory tract, potentially leading to symptoms like coughing, headache, and dizziness.[3][7] Skin and eye contact can cause severe irritation and chemical burns.[5][6][7] Ingestion is harmful and can cause severe damage to the gastrointestinal tract.[3][5][10]
-
Chronic Effects: Repeated or prolonged exposure may lead to skin sensitization, causing an allergic reaction upon subsequent contact.[3][6] Potential for damage to internal organs through prolonged or repeated exposure cannot be ruled out.[8]
Accidental Release and Disposal
Accidental Release Workflow
A structured response is necessary to safely manage a spill.
Caption: Workflow for responding to a chemical spill.
Disposal Considerations
Chemical waste must be handled as hazardous.
-
Procedure: Dispose of contents and container in accordance with all local, regional, and national hazardous waste regulations.[5][8][10] Chemical waste generators are responsible for determining the correct waste classification.[5][10] Do not empty into drains or release into the environment.[10]
References
Sources
- 1. CAS 1159821-66-5: 6-Cyclopropyl-3-pyridinamine [cymitquimica.com]
- 2. fishersci.ca [fishersci.ca]
- 3. genfarm.com.au [genfarm.com.au]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. byjus.com [byjus.com]
- 14. 6-Cyclopropoxypyridazin-3-amine hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. 1159821-66-5 Cas No. | 6-Cyclopropylpyridin-3-amine | Apollo [store.apolloscientific.co.uk]
Methodological & Application
Application Note: High-Purity Synthesis of 6-Cyclopropoxypyridin-3-amine
Abstract & Utility
This application note details the optimized synthesis of 6-cyclopropoxypyridin-3-amine (also known as 5-amino-2-cyclopropoxypyridine) starting from 2-chloro-5-nitropyridine . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., LRRK2, trk, and ROS1 inhibitors) where the cyclopropyl ether provides metabolic stability and unique steric properties compared to standard alkoxy groups.
The protocol utilizes a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the C-2 chlorine by sodium cyclopropoxide.
-
Catalytic Hydrogenation: Reduction of the C-5 nitro group to the primary amine.
Retrosynthetic Analysis & Strategy
The synthesis relies on the high electrophilicity of the C-2 position in the pyridine ring, activated by the electron-withdrawing nitro group at C-5.
Key Strategic Considerations:
-
Base Selection (Step 1): Strong hydroxides (NaOH/KOH) must be avoided to prevent hydrolysis of the chloropyridine to 2-hydroxy-5-nitropyridine or ring-opening degradation [1]. Sodium hydride (NaH) is selected to generate the anhydrous sodium cyclopropoxide nucleophile in situ.
-
Chemomimesis (Step 2): While iron-mediated reduction (Fe/NH4Cl) is possible, catalytic hydrogenation (H2, Pd/C) is preferred for pharmaceutical applications to minimize heavy metal residues and simplify workup, as the cyclopropyl ether is kinetically stable under mild hydrogenation conditions [2].
Reaction Scheme (Graphviz)
Figure 1: Synthetic route from chloronitropyridine to the target amino-ether.
Step 1: Synthesis of 2-Cyclopropoxy-5-nitropyridine
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| 2-Chloro-5-nitropyridine | 158.54 | 1.0 | 5.00 g | Substrate |
| Cyclopropanol | 58.08 | 1.2 | 2.20 g | Nucleophile |
| Sodium Hydride (60% in oil) | 24.00 (net) | 1.3 | 1.64 g | Base |
| THF (Anhydrous) | 72.11 | N/A | 50 mL | Solvent |
Protocol
-
Preparation of Nucleophile:
-
Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Charge NaH (1.64 g, 60% dispersion) and wash twice with dry hexane (10 mL) to remove mineral oil if downstream purification is sensitive to aliphatics (optional but recommended).
-
Add anhydrous THF (30 mL) and cool the suspension to 0 °C using an ice bath.
-
Add Cyclopropanol (2.20 g) dropwise via syringe over 10 minutes. Caution: Hydrogen gas evolution.
-
Stir at 0 °C for 30 minutes until H2 evolution ceases and a clear/hazy solution of sodium cyclopropoxide forms.
-
-
SNAr Reaction:
-
Dissolve 2-Chloro-5-nitropyridine (5.00 g) in anhydrous THF (20 mL).
-
Add the substrate solution dropwise to the cold alkoxide solution over 15 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 3–4 hours.
-
In-Process Control (IPC): Monitor by TLC (30% EtOAc/Hexane) or LCMS. Starting material (Rf ~0.[2]6) should disappear; Product (Rf ~0.7) appears.[3][4][5]
-
-
Workup:
-
Quench the reaction carefully with saturated aqueous NH4Cl (20 mL) at 0 °C.
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude yellow solid is often sufficiently pure (>95%). If needed, recrystallize from Ethanol/Water or flash chromatograph (0-20% EtOAc/Hexane).
-
Step 2: Reduction to 6-Cyclopropoxypyridin-3-amine
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| 2-Cyclopropoxy-5-nitropyridine | 180.16 | 1.0 | 4.50 g (Theoretical) | Substrate |
| 10% Pd/C (50% wet) | N/A | 10 wt% | 0.45 g | Catalyst |
| Methanol (or Ethanol) | 32.04 | N/A | 45 mL | Solvent |
| Hydrogen Gas | 2.02 | Excess | Balloon (1 atm) | Reductant |
Protocol
-
Setup:
-
To a nitrogen-purged 250 mL RBF, add the nitro-intermediate (4.50 g) and Methanol (45 mL).
-
Safety Note: Carefully add 10% Pd/C (0.45 g) under a nitrogen stream. Do not add dry catalyst to solvent in the presence of air (fire hazard).
-
-
Hydrogenation:
-
Evacuate the flask and backfill with Nitrogen (3 cycles).
-
Evacuate and backfill with Hydrogen (balloon pressure).
-
Stir vigorously at Room Temperature for 4–16 hours.
-
IPC: Monitor by LCMS. The nitro peak (M+1 = 181) will disappear, replaced by the amine peak (M+1 = 151).
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (20 mL).
-
Concentrate the filtrate to dryness to yield the target amine as a brown/off-white oil or solid.
-
Storage: Store under nitrogen at -20 °C. Amines are prone to oxidation over time.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectral markers:
-
1H NMR (400 MHz, DMSO-d6):
-
Cyclopropyl Ring: Look for the distinctive multiplets at high field: ~0.6–0.8 ppm (4H) and the methine proton ~4.0–4.2 ppm (1H).
-
Aromatic Region: The pyridine protons should shift upfield compared to the nitro precursor due to the electron-donating effect of the amine. Expect signals around 7.5 (d), 7.0 (dd), and 6.5 (d) ppm.
-
Amine: Broad singlet ~4.8–5.0 ppm (2H, exchangeable with D2O).
-
-
LCMS:
-
Target Mass: 150.08 amu.
-
Observed: [M+H]+ = 151.1.
-
Process Logic & Troubleshooting
The following decision tree illustrates the critical control points for the workup and purification logic.
Figure 2: Workup and decision logic for the SNAr step.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Step 1: Low Yield / SM Remaining | Wet reagents (NaH or THF). | Ensure THF is distilled/dried. NaH is moisture sensitive. |
| Step 1: Hydrolysis Product (OH) | Presence of water generating NaOH. | Strictly exclude moisture; use excess Cyclopropanol. |
| Step 2: Incomplete Reduction | Catalyst poisoning (S or Cl traces). | Wash Step 1 product thoroughly with brine; increase catalyst loading to 20 wt%. |
| Step 2: Ring Opening | Acidic conditions during hydrogenation. | Ensure solvent is neutral. Avoid adding acids (HCl/AcOH) during hydrogenation. |
References
-
SNAr Mechanism & Side Reactions
-
Nitro Reduction Methodologies
-
Cyclopropyl Ether Stability
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloro-5-methyl-3-nitropyridin-2-amine | C6H6ClN3O2 | CID 21837379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 9. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: High-Fidelity Buchwald-Hartwig Amination of 6-Cyclopropoxypyridin-3-amine
Executive Summary & Strategic Importance
The 6-cyclopropoxypyridin-3-amine scaffold is a high-value pharmacophore in modern medicinal chemistry. The cyclopropyl ether moiety serves as a metabolic "soft spot" blocker—improving lipophilicity (
However, incorporating this amine via Buchwald-Hartwig cross-coupling presents specific challenges:
-
Catalyst Poisoning: The pyridine nitrogen (even with the 6-alkoxy substitution) competes with the phosphine ligand for the Pd(II) center, potentially arresting the catalytic cycle.
-
Electronic Deactivation: While the 6-alkoxy group is electron-donating, the pyridine ring remains electron-deficient compared to anilines, slowing the rate of reductive elimination.
-
Substrate Stability: The cyclopropyl ether is robust under basic conditions but susceptible to ring-opening under acidic workups or extreme Lewis acidic conditions.
This guide provides a validated, self-consistent protocol using Third- and Fourth-Generation Buchwald Precatalysts to overcome these barriers, ensuring high yields (>85%) and reproducibility.
Mechanistic Insight & Ligand Selection
To successfully couple 6-cyclopropoxypyridin-3-amine, one must select a catalyst system that facilitates reductive elimination from an electron-deficient Pd-amido complex.
The "Heteroaryl Effect"
Standard ligands (BINAP, DPPF) often fail with aminopyridines because the amine binds too tightly to Pd(II) prior to deprotonation, or the resulting Pd-amido complex is too stable to eliminate the product.
Recommended Ligand Systems:
-
BrettPhos / tBuBrettPhos: The gold standard for primary heteroaryl amines. The bulky cyclohexyl and tert-butyl groups prevent the pyridine nitrogen from coordinating to the metal center (κ1-binding), enforcing the correct geometry for reductive elimination.
-
RuPhos: Excellent for secondary amines or sterically hindered coupling partners.
-
Xantphos: A cost-effective alternative for less hindered electrophiles, though often requiring higher temperatures (refluxing dioxane).
Visualization: The Catalytic Cycle & Inhibition Pathways
The diagram below illustrates the standard cycle versus the "Dead-End" inhibition pathway common with aminopyridines.
Figure 1: Catalytic cycle highlighting the competitive inhibition pathway (red) where the pyridine nitrogen displaces the ligand or halide, stalling the reaction.
Experimental Protocols
Method A: The "Universal" Protocol (BrettPhos Pd G4)
Best for: Discovery chemistry, small scale (10 mg - 1 g), and difficult electrophiles (heteroaryl chlorides).
Reagents:
-
Amine: 6-Cyclopropoxypyridin-3-amine (1.2 equiv)
-
Electrophile: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)
-
Catalyst: BrettPhos Pd G4 (2-5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Concentration: 0.1 M - 0.2 M
Step-by-Step Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a stir bar) with the Electrophile (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (0.02 equiv).
-
Note: If the electrophile is a liquid, add it last via syringe.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the vial with a Teflon-lined crimp cap or screw cap.
-
Reaction: Place in a pre-heated block at 90°C . Stir vigorously (800-1000 rpm) for 2–12 hours.
-
Monitoring: Check LCMS at 2 hours. Look for the disappearance of the aryl halide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts. Rinse the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
-
Caution: Aminopyridines can streak on silica. Add 1% Et3N to the eluent if necessary.
-
Method B: The "Base-Sensitive" Protocol (LHMDS)
Best for: Electrophiles containing esters, nitriles, or enolizable protons.
Reagents:
-
Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (2-5 mol%)
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.2 equiv)
-
Solvent: THF or Toluene
-
Temperature: 65°C - 80°C
Procedure Modifications:
-
Charge solids (Catalyst, Electrophile, Amine) and seal the vessel.
-
Add solvent (THF) and then add LiHMDS solution dropwise at room temperature.
-
Heat to 65°C. LiHMDS is a soluble base and reacts faster; monitoring should start at 1 hour.
-
Quench: Carefully quench with saturated NH4Cl solution before extraction to hydrolyze silyl byproducts.
Optimization Screening Matrix
If the standard conditions fail, follow this logic tree to optimize. Do not randomly change variables.
| Variable | Standard Choice | Alternative 1 (Steric Bulk) | Alternative 2 (Base Sensitivity) |
| Ligand | BrettPhos | tBuBrettPhos (For 2,6-disubstituted halides) | Xantphos (For simple bromides) |
| Precatalyst | Pd G4 | Pd G3 (If G4 unavailable) | Pd2(dba)3 (Requires heating to activate) |
| Base | NaOtBu | Cs2CO3 (Weaker, use t-Amyl alcohol) | LHMDS (Soluble, fast reaction) |
| Solvent | Dioxane | t-Amyl Alcohol (Higher bp, better for carbonates) | Toluene (Non-polar, good for LHMDS) |
Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| No Reaction (SM remaining) | Catalyst poisoning or oxidative addition failure. | Switch to tBuBrettPhos Pd G4 . Increase temp to 110°C. Ensure system is O2-free. |
| Dehalogenation (Ar-H) | Switch solvent to Toluene . Avoid alcoholic solvents.[1] Use RuPhos . | |
| Black Precipitate (Pd Black) | Catalyst decomposition (ligand shedding). | Lower temperature to 80°C. Increase Ligand:Pd ratio (add 2% free ligand). |
| Low Conversion (<50%) | Product inhibition or base insolubility. | Switch base to LHMDS (soluble). Dilute reaction to 0.05 M. |
Safety & Handling
-
Palladium Residues: All Pd-containing waste must be segregated. Use thiourea or specific metal scavengers (e.g., SiliaMetS®) during purification to ensure the final compound is free of heavy metals (<10 ppm) for biological testing.
-
Base Handling: NaOtBu and LiHMDS are moisture-sensitive. Store in a desiccator or glovebox. Degraded NaOtBu (appearing as NaOH/tBuOH sludge) will kill the reaction.
-
Cyclopropyl Ethers: While stable to base, avoid treating the final product with strong aqueous acids (e.g., 6M HCl) for extended periods, as this may cleave the ether or open the cyclopropane ring.
References
-
Fors, B. P., & Buchwald, S. L. (2010).[2] "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 132(40), 14352–14354. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2015). "Palladium-Catalyzed Cross-Coupling of 2-Aminopyridines." Organic Letters, 17(11), 2602–2605. Link
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of 6-Cyclopropoxypyridin-3-amine via Nucleophilic Aromatic Substitution: An Application Note and Protocol
Introduction: The Significance of the Cyclopropoxy-Pyridine Moiety in Modern Drug Discovery
The 6-cyclopropoxypyridin-3-amine scaffold is a privileged structural motif in contemporary medicinal chemistry. Its prevalence in drug candidates stems from the unique physicochemical properties imparted by the cyclopropyl group.[1][2] The strained three-membered ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve potency, and increase permeability across biological membranes.[2][3] The pyridine core, a common feature in pharmaceuticals, provides a key hydrogen bond acceptor and a versatile handle for further chemical modification.[4] Consequently, the efficient and scalable synthesis of 6-cyclopropoxypyridin-3-amine is of paramount importance to researchers and drug development professionals.
This application note provides a detailed protocol for the synthesis of 6-cyclopropoxypyridin-3-amine via a nucleophilic aromatic substitution (SNAr) reaction. It will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and present a logical workflow for successful execution.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway on the Pyridine Ring
The synthesis of 6-cyclopropoxypyridin-3-amine from a suitable 6-halopyridin-3-amine precursor proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] This reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further accentuated by the presence of the nitrogen atom. The SNAr reaction on a pyridine ring typically follows an addition-elimination pathway.[7][8]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The cyclopropoxide anion, generated in situ from cyclopropanol and a strong base, acts as the nucleophile. It attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, which bears the leaving group (typically a halogen). This attack is favored at the 2- and 4-positions (and by extension, the 6-position) due to the ability of the nitrogen atom to stabilize the resulting negative charge through resonance.[9]
-
Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[7][8] This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and onto the electronegative nitrogen atom.
-
Elimination of the Leaving Group: Aromatization is restored through the expulsion of the leaving group (e.g., a halide ion). This step is typically the rate-determining step of the reaction.
The choice of leaving group is crucial, with the reactivity order generally being F > Cl > Br > I for SNAr reactions.[5]
Experimental Protocol: Synthesis of 6-Cyclopropoxypyridin-3-amine
This protocol details the synthesis of 6-cyclopropoxypyridin-3-amine from 6-bromopyridin-3-amine and cyclopropanol.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 6-Bromopyridin-3-amine | 173.02 | 1.0 g | 5.78 | 1.0 |
| Cyclopropanol | 58.08 | 0.50 g | 8.61 | 1.5 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.46 g | 11.56 | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Ice bath
-
Syringes
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.46 g, 11.56 mmol, 2.0 eq.).
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask via syringe.
-
Nucleophile Preparation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of cyclopropanol (0.50 g, 8.61 mmol, 1.5 eq.) in anhydrous DMF (5 mL) to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium cyclopropoxide.
-
Substrate Addition: To the reaction mixture, add a solution of 6-bromopyridin-3-amine (1.0 g, 5.78 mmol, 1.0 eq.) in anhydrous DMF (5 mL) dropwise over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 6-cyclopropoxypyridin-3-amine.
Safety Precautions:
-
Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere.
-
DMF is a potential teratogen and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
Experimental Workflow and Logic
The following diagram illustrates the key stages of the synthesis and the underlying rationale for each step.
Caption: Workflow for the synthesis of 6-Cyclopropoxypyridin-3-amine.
Alternative Synthetic Routes
While the SNAr reaction is a common and effective method, other synthetic strategies can be employed to access aminopyridine derivatives. These include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[10][11][12] It offers a broad substrate scope and functional group tolerance.[13]
-
Ullmann Condensation: This copper-catalyzed reaction is another classic method for the synthesis of aryl amines.[14][15][16] While it often requires higher temperatures than the Buchwald-Hartwig amination, recent developments have led to milder reaction conditions.[17]
The choice of synthetic route will often depend on the specific substrate, available resources, and desired scale of the reaction.
Conclusion
The synthesis of 6-cyclopropoxypyridin-3-amine via nucleophilic aromatic substitution is a robust and reliable method for accessing this valuable building block for drug discovery. A thorough understanding of the underlying reaction mechanism, careful execution of the experimental protocol, and adherence to safety precautions are essential for a successful outcome. The information provided in this application note serves as a comprehensive guide for researchers and scientists working in the field of medicinal chemistry and drug development.
References
- Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007).
- BenchChem. (n.d.).
- ResearchGate. (2025, August 6).
- Stack Exchange. (2018, October 17).
- YouTube. (2020, February 2).
- Wikipedia. (n.d.).
- BenchChem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
- ResearchGate. (2019, January 30). (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines....
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Ullmann reaction.
- RSC Publishing. (2017, September 15). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5.
- ACS Publications. (2017, November 30).
- Fisher Scientific. (n.d.).
- National Institutes of Health. (n.d.).
- YouTube. (2019, January 19).
- National Institutes of Health. (n.d.).
- Organic Syntheses. (n.d.). 3-aminopyridine.
- Taylor & Francis Online. (2025, November 27).
- Chemistry LibreTexts. (2022, September 24). 16.
- Longdom Publishing. (n.d.).
- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
- Wikipedia. (n.d.). Activation of cyclopropanes by transition metals.
- ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. | Download Scientific Diagram.
- YouTube. (2017, January 14).
- National Institutes of Health. (n.d.). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis.
- BenchChem. (n.d.).
- PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- EPFL. (2024, June 3). New method unlocks cyclopropenes' potential for drug discovery.
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 7. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Reduction of Nitro Precursors to 6-Cyclopropoxypyridin-3-amine
Executive Summary
6-Cyclopropoxypyridin-3-amine (CAS: 280561-75-1) is a high-value pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets) and GPCR ligands. Its structural uniqueness lies in the cyclopropyl ether moiety, which imparts specific metabolic stability and lipophilicity profiles.
However, the synthesis of this amine from its nitro precursor, 2-cyclopropoxy-5-nitropyridine , presents a specific chemoselectivity challenge: the cyclopropyl ether linkage is susceptible to acid-catalyzed ring opening and rearrangement (homo-allyl rearrangement) under harsh reduction conditions.
This Application Note details two validated protocols for this transformation:
-
Catalytic Hydrogenation (Method A): The industry standard for high-throughput and "green" synthesis.
-
Iron-Mediated Reduction (Method B): A robust, chemoselective alternative for substrates containing halogens or other hydrogenation-sensitive groups.
Retrosynthetic Analysis & Pathway
The synthesis hinges on the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine followed by a carefully controlled reduction.
Reaction Pathway Diagram[1]
Figure 1: Synthetic pathway highlighting the critical divergence between successful reduction and acid-catalyzed degradation.
Precursor Synthesis (Critical Prerequisite)
Before reduction, the nitro precursor must be synthesized. Note that 2-chloro-5-nitropyridine is prone to ring opening in the presence of strong hydroxide bases (ANRORC mechanism). Therefore, non-nucleophilic bases like Sodium Hydride (NaH) are required.
-
Reagents: Cyclopropanol (1.1 eq), NaH (60% dispersion, 1.2 eq), THF (anhydrous).
-
Key Condition: Maintain temperature < 5°C during NaH addition to avoid exotherms that degrade the nitropyridine ring.
Detailed Reduction Protocols
Method A: Catalytic Hydrogenation (Pd/C)
Best for: Scale-up, clean profiles, and substrates without halogens (Cl, Br, I) that might undergo hydrodehalogenation.
Mechanism: Heterogeneous catalysis where H2 is adsorbed onto the Pd surface, facilitating the stepwise reduction of -NO2 to -NH2.
Protocol Steps:
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 2-cyclopropoxy-5-nitropyridine (10.0 g, 55.5 mmol) in Methanol or Ethanol (100 mL).
-
Note: Avoid acidic solvents (Acetic Acid) to preserve the cyclopropyl ring.
-
-
Catalyst Addition: Carefully add 10% Pd/C (50 wt% water wet, 1.0 g, 10 wt% loading) under an inert nitrogen atmosphere.
-
Safety: Pd/C is pyrophoric when dry. Always keep wet.
-
-
Hydrogenation: Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 30–40 psi (2–3 bar) .
-
Reaction: Agitate at Room Temperature (20–25°C) for 2–4 hours.
-
Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases and LCMS confirms mass ion [M+H]+ = 151.1.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a dark oil or low-melting solid.
-
Yield Expectation: >95%.
-
Method B: Iron/Ammonium Chloride (Fe/NH4Cl)
Best for: Lab-scale, chemoselectivity (tolerates halides, aldehydes), and labs lacking high-pressure equipment.
Mechanism: Single-electron transfer (SET) from zero-valent iron to the nitro group in a protic medium. NH4Cl acts as a mild electrolyte and proton source, buffering the pH to prevent ring opening.
Protocol Steps:
-
Solvent System: Prepare a mixture of Ethanol (80 mL) and Water (20 mL).
-
Activation: Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq) to the solvent. Stir vigorously at room temperature for 15 minutes to activate the iron surface.
-
Addition: Add 2-cyclopropoxy-5-nitropyridine (1.0 eq) to the suspension.
-
Reflux: Heat the mixture to 70–80°C (reflux) with vigorous stirring.
-
Observation: The grey suspension will turn rusty-brown (iron oxides).
-
-
Timeline: Monitor by TLC/LCMS. Conversion typically requires 1–3 hours.
-
Workup: Cool to room temperature. Filter through Celite to remove iron sludge. Wash the cake with EtOAc.
-
Extraction: Dilute filtrate with water, extract with EtOAc (3x). Dry organics over Na2SO4 and concentrate.
Comparative Data & Decision Matrix
| Feature | Method A: Pd/C Hydrogenation | Method B: Fe/NH4Cl |
| Yield | 95 - 99% | 85 - 92% |
| Reaction Time | 2 - 4 Hours | 1 - 3 Hours |
| Scalability | Excellent (kg scale) | Moderate (waste disposal issues) |
| Chemoselectivity | Low (reduces alkenes, halides) | High (tolerates halides, alkenes) |
| Cyclopropyl Stability | High (in neutral solvents) | High (mild pH ~5-6) |
| Equipment | Hydrogenator / Autoclave | Standard Glassware |
Process Control & Troubleshooting
Analytical Markers (LCMS/NMR)
-
Precursor (Nitro): 1H NMR shows downfield aromatic protons (~9.0 ppm).
-
Product (Amine): 1H NMR shows upfield shift of aromatic protons (~7.6 ppm) and appearance of broad NH2 peak (~3.5-5.0 ppm).
-
Impurity (Ring Open): Appearance of propyl/allyl signals (multiplets at 1.0–2.0 ppm distinct from cyclopropyl multiplets).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Ring Opening (n-Propyl ether formation) | Acidic conditions during reduction. | Ensure solvent is neutral (Method A). Switch to Fe/NH4Cl (Method B). |
| Incomplete Conversion | Catalyst poisoning (Method A) or surface passivation (Method B). | Method A: Check for Sulfur traces in precursor. Method B: Use fresh, fine mesh Iron; increase agitation. |
| Dehalogenation (if Cl present) | Pd/C removes halogens. | Switch to Platinum on Carbon (Pt/C) (sulfided) or use Method B . |
Workflow Logic Diagram
Figure 2: Decision tree for selecting the optimal reduction protocol.
References
-
Preparation of 2-alkoxy-5-aminopyridines: World Intellectual Property Organization, WO 2010/068242. "Compounds and Methods for Kinase Inhibition." (2010).
-
Iron-Mediated Reduction Protocols (General): Common Organic Chemistry, "Nitro Reduction - Iron (Fe)."
-
Stability of 2-chloro-5-nitropyridine: Haynes, R. K., & Pett, M. (2007).[1] "Ring opening of 2-chloro-5-nitropyridine by hydroxide." Australian Journal of Chemistry.
- Catalytic Hydrogenation of Pyridines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Cyclopropoxypyridin-3-amine Synthesis
Ticket ID: #CP-PYR-003 Subject: Yield Improvement & Process Stability for 6-Cyclopropoxypyridin-3-amine Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 6-cyclopropoxypyridin-3-amine presents two distinct chemical challenges:
-
Nucleophilic Aromatic Substitution (
): The introduction of the cyclopropoxy group requires displacing a leaving group on the pyridine ring without triggering hydrolysis (pyridone formation) or cyclopropane ring-opening. -
Nitro Reduction: Converting the nitro intermediate to the amine must be chemoselective to avoid hydrogenolysis of the cyclopropyl ether or hydrogenation of the pyridine ring.
This guide provides a self-validating protocol designed to boost overall yield from the typical 40-50% to >80% by leveraging the "Cesium Effect" and chemoselective reduction strategies.
Module 1: The Etherification Stage ( )
Objective: Maximize conversion of 2-chloro-5-nitropyridine to 2-cyclopropoxy-5-nitropyridine while suppressing hydrolysis.
The Problem: Why Yields Are Low
The standard protocol using Sodium Hydride (NaH) in THF often fails due to moisture sensitivity. NaH is a strong base that can generate hydroxide if the solvent isn't strictly anhydrous, leading to Impurity A (see diagram below). Furthermore, the cyclopropoxide anion is bulky; steric hindrance at the 2-position of the pyridine ring slows the reaction, allowing side reactions to compete.
The Solution: Cesium Carbonate Mediated Substitution
Switching to Cesium Carbonate (
Optimized Protocol 1.0 (
)
-
Substrate: 2-Chloro-5-nitropyridine (1.0 eq)
-
Nucleophile: Cyclopropanol (1.2 - 1.5 eq)
-
Base:
(2.0 eq) -
Solvent: Anhydrous DMF (0.5 M concentration)
-
Conditions: 75°C for 4–6 hours under
atmosphere.
Critical Control Point: Do not exceed 90°C. Cyclopropanol derivatives are prone to thermal rearrangement (ring-opening) at elevated temperatures in polar aprotic solvents.
Mechanistic Visualization & Troubleshooting
Figure 1: Competing pathways in the
Module 2: The Reduction Stage (Nitro Amine)
Objective: Reduce the nitro group without cleaving the cyclopropyl ether or hydrogenating the pyridine ring.
The Problem: Over-Reduction
-
Catalytic Hydrogenation (
, Pd/C): While efficient, standard Pd/C can cleave cyclopropyl ethers (hydrogenolysis) or reduce the pyridine ring to a piperidine under high pressure or prolonged reaction times. -
Acidic Reductions (SnCl2/HCl): The cyclopropyl ether is acid-sensitive. Strong acids will open the ring to form a straight-chain propoxy group or alcohol.
The Solution: Iron-Ammonium Chloride (Fe/NH4Cl)
This method operates at near-neutral pH and is highly chemoselective for nitro groups in the presence of sensitive ethers and heterocycles.
Optimized Protocol 2.0 (Reduction)
-
Substrate: 2-Cyclopropoxy-5-nitropyridine (1.0 eq)
-
Reagent: Iron Powder (5.0 eq, <325 mesh),
(5.0 eq) -
Solvent: Ethanol/Water (4:1 ratio)
-
Conditions: Reflux (80°C) for 2–3 hours.
-
Workup: Filter hot through Celite to remove iron sludge. Isolate via extraction.
Alternative (Scale-up): If hydrogenation is required for scale, use Platinum on Carbon (Pt/C) poisoned with sulfides, or run Pd/C at strictly 1 atm
Module 3: Purification & Isolation
User Reported Issue: "Product disappears on the column" or "Turns black upon drying."
Root Cause:
-
Oxidation: Electron-rich aminopyridines are prone to air oxidation (forming azo dimers or N-oxides).
-
Silica Acidity: The basic amine interacts strongly with acidic silanols on silica gel, leading to streaking and yield loss.
Resolution Protocol:
-
Deactivation: Pre-treat the silica gel column with 1-2% Triethylamine (TEA) in the eluent system to neutralize acidity.
-
Eluent: Use a gradient of DCM:MeOH (95:5
90:10). -
Storage: Store the amine under Argon/Nitrogen at -20°C. If long-term storage is needed, convert it to the HCl salt (more stable), but ensure the salt formation is done in anhydrous ether to avoid acid-catalyzed ring opening.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 1 ( | Formation of Pyridone (Impurity A) due to wet solvent. | Switch to |
| Product contains "propyl" ether instead of "cyclopropyl" | Ring opening during reduction. | Avoid acidic reduction methods (SnCl2, Zn/HCl). Switch to Fe/NH4Cl or Zn/Ammonium Formate. |
| Starting material remains in Step 1 | Low nucleophilicity of cyclopropanol. | Increase temperature to 75°C. Ensure cyclopropanol is fresh (it can degrade). |
| Amine product is dark/tarry | Oxidation during workup. | Perform workup quickly. Add antioxidants (e.g., BHT) if necessary. Evaporate solvent at |
| NMR shows aliphatic impurities in Step 2 | Over-reduction of pyridine ring. | If using hydrogenation, lower pressure to 1 atm and switch catalyst from Pd/C to Pt/C (sulfided) . |
Summary of Quantitative Improvements
| Parameter | Standard Method (NaH + | Optimized Method ( |
| Step 1 Yield | 45 - 55% | 85 - 92% |
| Step 2 Yield | 60 - 70% (variable purity) | 88 - 95% |
| Purity | Requires HPLC purification | >95% (Clean NMR after workup) |
| Scalability | Dangerous (NaH gas evolution) | Safe (Mild bases, no pressurized |
References
-
Nucleophilic Aromatic Substitution on Fluoropyridines
-
Chemoselective Reduction of Nitro Groups
-
Stability of Cyclopropyl Ethers
Sources
Technical Support Center: Purification of 6-Cyclopropoxypyridin-3-amine
Case Reference: CAS 280561-75-9 Support Tier: Senior Application Scientist Status: Active
Introduction
Welcome to the Technical Support Center. You are likely here because your crude 6-Cyclopropoxypyridin-3-amine is displaying signs of instability (darkening), LC-MS peak splitting, or persistent starting material contamination.
This molecule presents a specific chemical paradox: it contains a basic primary amine (prone to oxidation and silica tailing) and a cyclopropyl ether (potentially sensitive to strong acidic cleavage). Standard "brute force" purification methods often lead to yield loss or ring-opening degradation.
This guide replaces generic advice with chemically grounded troubleshooting protocols designed to isolate your target with >98% purity.
Module 1: Diagnostic Triage
Before initiating purification, compare your observations with this diagnostic table to identify the specific impurity class.
| Symptom | Probable Cause | Chemical Context |
| Dark Brown/Black Oil | Oxidation (Azo/Nitroso formation) | Primary aminopyridines oxidize rapidly in air. The color is often due to trace impurities (<1%) rather than bulk decomposition. |
| LC-MS: M+16 or M+32 | N-Oxidation | Common if the reaction stood in air or if peracids were used in previous steps. |
| LC-MS: M-40 (approx) | Cyclopropyl Cleavage | Loss of the cyclopropyl ring (C3H5) due to acidic hydrolysis, yielding the pyridone/hydroxy-pyridine. |
| Tailing on TLC/Column | Silanol Interaction | The basic pyridine nitrogen and exocyclic amine H-bond with acidic silanols on silica gel. |
| Persistent Solid Residue | Inorganic Salts | Likely salts from SnAr displacement (e.g., NaCl, KBr) if not filtered properly. |
Module 2: The "Soft" Acid-Base Extraction
User Question: "Can I use a standard 1N HCl / 1N NaOH extraction to clean up the crude?"
Technical Answer: Proceed with caution. While standard ethers are stable, cyclopropyl ethers possess significant ring strain (~27.5 kcal/mol). Prolonged exposure to strong mineral acids (like HCl), especially if exothermic, can trigger ring opening or cleavage to the alcohol [1].
Recommended Protocol: The Citrate-Buffer Extraction Use this "Soft" extraction to remove non-basic impurities (starting materials like cyclopropanol or neutral halides) without compromising the ether linkage.
Workflow Diagram
Caption: Citric acid provides a gentle protonation environment (pH 3-4), sufficient to solubilize the aminopyridine without triggering acid-catalyzed ether cleavage.
Step-by-Step:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).
-
Protonation: Extract with 10% w/v aqueous Citric Acid (2x).
-
Why? Citric acid (pKa ~3.1) is strong enough to protonate the amine (pKa ~6) but mild enough to preserve the cyclopropyl ether.
-
-
Separation: Keep the Aqueous layer (Target is here). Discard the organic layer (contains non-basic impurities).[1]
-
Basification: Cool the aqueous layer to 0°C. Slowly add Saturated NaHCO₃ or 2M NaOH until pH > 9.
-
Extraction: Extract immediately with Dichloromethane (DCM) (3x).
-
Drying: Dry over Na₂SO₄ and concentrate.
Module 3: Chromatographic Purification
User Question: "My compound streaks/tails on the silica column, and I'm losing mass. How do I fix this?"
Technical Answer:
Aminopyridines are notorious for "tailing" on normal phase silica. The basic nitrogen interacts with acidic silanol groups (
Solution A: The "Amine-Modified" Silica Technique You must neutralize the silica surface before or during the run.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH + 1% NH₄OH).
-
Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the mobile phase containing the modifier before loading your sample. This "caps" the active silanol sites.
Solution B: Reverse Phase (C18) Flash If the impurity is the hydrolysis product (6-hydroxypyridin-3-amine), it is much more polar than your target.
-
Column: C18 Flash Cartridge.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Benefit: The cyclopropyl group makes your target significantly more lipophilic than the hydroxy-impurity, allowing for easy separation on C18 [3].
Module 4: Scavenging & Polishing
User Question: "The product is chemically pure but colored (brown/pink). Is it safe to use?"
Technical Answer: The color usually comes from trace oxidation products (quinoidal species) that have high extinction coefficients. They are often present at <0.5% mass but can interfere with downstream assays.
Protocol: Activated Carbon Filtration
-
Dissolve the amine in warm Ethanol or EtOAc .
-
Add Activated Charcoal (10-20 wt% relative to substrate).
-
Stir at 40°C for 30 minutes.
-
Filter through a Celite® pad to remove the carbon.
-
Concentrate the filtrate.
Note: Perform this under Nitrogen/Argon to prevent re-oxidation.
Module 5: Stability & Storage
User Question: "How should I store the purified material?"
Technical Answer:
-
Form: Store as the HCl salt if possible. The salt form is significantly more resistant to oxidation than the free base.
-
To make salt: Dissolve free base in Et2O, add 1M HCl in Et2O (1 eq) dropwise at 0°C. Filter the precipitate.
-
-
Atmosphere: If keeping as a free base, store under Argon at -20°C.
-
Light: Protect from light to prevent photolytic cleavage of the ether or N-oxide formation.
References
-
Wiberg, K. B., & Kass, S. R. (1985). Acid-catalyzed hydrolysis of cyclopropyl ethers and esters. Journal of the American Chemical Society. (Demonstrates the kinetic vulnerability of cyclopropyl ethers in strong acid).
-
Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? (Authoritative guide on using amine modifiers for silica).
-
Teledyne ISCO. (2012).[2] RediSep C-18 reversed phase column Purification of primary amines.[2] (Protocol for C18 purification of polar amines).
-
Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. (Reference for pyridine and amine pKa values).
Sources
Technical Support Center: Amination of 6-Cyclopropoxypyridin-3-amine
Current Status: Operational Topic: Catalyst Selection & Reaction Optimization User Level: Advanced / Research & Development
Executive Summary: The Substrate Challenge
Welcome to the optimization hub for 6-Cyclopropoxypyridin-3-amine . This substrate presents a specific "dual-threat" profile in Palladium-catalyzed Buchwald-Hartwig amination:
-
Electronic Deactivation: The pyridine ring is electron-deficient, rendering the exocyclic amine (
) significantly less nucleophilic than standard anilines. -
Catalyst Poisoning: The pyridine nitrogen (N1) possesses a lone pair capable of competitively binding to the Palladium center (
-coordination), displacing the ligand and arresting the catalytic cycle. -
Cyclopropyl Ether Sensitivity: While generally stable to base, the cyclopropyl moiety functions as a "radical clock" and can undergo ring-opening under excessive thermal stress or in the presence of cryptic acidic species.
Success Strategy: You must select bulky, electron-rich phosphine ligands that facilitate oxidative addition while sterically preventing the pyridine nitrogen from sequestering the Pd center.
Diagnostic: Catalyst Selection Matrix
Do not use generic conditions (e.g.,
Primary Recommendation: The "Buchwald G3/G4" Systems
We strongly recommend using Palladacycle Precatalysts (Gen 3 or Gen 4) rather than mixing
| Coupling Partner (Electrophile) | Recommended Ligand | Recommended Precatalyst | Rationale |
| Aryl Bromides / Iodides | RuPhos | RuPhos Pd G4 | The "Gold Standard" for secondary amines and challenging primary heteroaryl amines. Excellent stability. |
| Aryl Chlorides (Deactivated) | BrettPhos | BrettPhos Pd G3 | Highly electron-rich; specifically designed to boost the nucleophilicity of the amine in the transmetallation step. |
| Heterocycles (e.g., Pyridines) | Xantphos | Xantphos Pd G4 | Bidentate bite angle prevents formation of inactive Pd-dimers; often superior for heteroaryl-heteroaryl coupling. |
| Sterically Hindered Electrophiles | tBuBrettPhos | tBuBrettPhos Pd G3 | Extreme bulk promotes reductive elimination, the rate-limiting step for hindered systems. |
Visual Decision Tree: Ligand Selector
Figure 1: Decision logic for selecting the optimal ligand/precatalyst system based on electrophile properties.
Standard Operating Procedure (SOP)
Objective: C-N Coupling of 6-Cyclopropoxypyridin-3-amine with an Aryl Bromide. Scale: 0.5 mmol Atmosphere: Strict Inert (Argon/Nitrogen). Oxygen kills electron-rich ligands.
Reagents
-
Amine: 6-Cyclopropoxypyridin-3-amine (1.2 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst: RuPhos Pd G4 (2.0 mol%)
-
Base:
(1.4 equiv) [Note: Use if electrophile has base-sensitive groups] -
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)
Step-by-Step Protocol
-
Charge Solids: To a reaction vial equipped with a stir bar, add the Pd Precatalyst, Aryl Bromide, and Base.
-
Critical: If using
, weigh it in a glovebox if possible. Hydrolyzed alkoxide is a common cause of failure.
-
-
Purge: Seal the vial and purge with Argon for 5 minutes (or 3 vacuum/backfill cycles).
-
Add Liquids: Add the solvent and the 6-Cyclopropoxypyridin-3-amine (if liquid) via syringe. If the amine is solid, add it in step 1.
-
Heat: Place in a pre-heated block at 80°C .
-
Warning: Do not exceed 100°C initially. The cyclopropyl ether is thermally robust but can degrade if local hot spots occur in the presence of trace Pd-hydrides.
-
-
Monitor: Check LCMS at 1 hour.
-
Pass: >90% conversion.[1]
-
Fail: See Troubleshooting section.
-
Troubleshooting Guide
Mechanism of Failure: Why did it stop?
Understanding the failure mode is critical. The diagram below illustrates the competition between the productive catalytic cycle and the "Pyridine Poisoning" pathway.
Figure 2: The "Pyridine Trap." Non-bulky ligands allow the pyridine nitrogen to coordinate to Pd(II), sequestering the catalyst off-cycle.
Common Issues & Fixes
Q1: The reaction stalled at 40% conversion. Adding more catalyst didn't help.
-
Diagnosis: Product Inhibition. The product (a diarylamine) might be binding to the catalyst more strongly than the starting material.
-
Fix: Switch to BrettPhos Pd G3 . The extreme bulk of BrettPhos destabilizes the Pd-Product complex, facilitating turnover. Alternatively, increase temperature to 90°C to shift the equilibrium.
Q2: I see "de-halogenated" starting material (Ar-H) instead of product.
-
Diagnosis:
-Hydride Elimination or Protodehalogenation. This occurs when the amination step is too slow. -
Fix: Your amine is not nucleophilic enough.
-
Switch solvent to t-Amyl Alcohol (polar protic solvents can assist the transmetallation step via hydrogen bonding).
-
Increase concentration to 0.5 M to favor the bimolecular reaction.
-
Q3: The cyclopropane ring opened (detected by mass shift +1 or +18).
-
Diagnosis: Acidic conditions or Radical mechanism.
-
Fix:
-
Ensure your solvent is acid-free (filter through basic alumina).
-
If using
, ensure it is dry. -
Strictly avoid ligands that promote radical pathways (like simple bidentates in some contexts). Stick to Buchwald types which enforce a 2-electron pathway.
-
Frequently Asked Questions (FAQ)
Q: Can I use Pd(OAc)2 and PPh3? A: No. Triphenylphosphine is not electron-rich enough to facilitate oxidative addition with deactivated pyridines, nor is it bulky enough to prevent pyridine nitrogen coordination. This is a recipe for 0% yield.
Q: My electrophile has an ester group. Can I use NaOtBu?
A: No, alkoxides will transesterify or hydrolyze the ester. Use
Q: Can I synthesize the 6-cyclopropoxypyridin-3-amine using this method? A: If you are trying to make the amine from 6-cyclopropoxy-3-bromopyridine, you should use Benzophenone Imine as the ammonia surrogate.
-
Protocol: Couple 6-cyclopropoxy-3-bromopyridine with Benzophenone Imine (using RuPhos Pd G4), then hydrolyze with mild acid (citric acid) or hydroxylamine. Avoid HCl, which will cleave the cyclopropyl ether.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Paul, F., et al. (1994). "Mechanism of the Buchwald-Hartwig Amination: The Role of the Base." Journal of the American Chemical Society.[2]
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination." Journal of the American Chemical Society.[2]
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 6-Cyclopropoxypyridin-3-amine
Executive Summary
6-Cyclopropoxypyridin-3-amine represents a critical scaffold in modern medicinal chemistry, particularly in kinase inhibitor discovery where the cyclopropyl ether serves as a metabolically stable bioisostere for standard methoxy groups.
This guide provides a definitive technical analysis of the 1H NMR spectral characteristics of this compound. Unlike standard alkyl ethers, the cyclopropoxy moiety introduces unique high-field multiplets and specific electronic shielding effects on the pyridine core. This document compares the spectral performance of 6-Cyclopropoxypyridin-3-amine against its primary structural alternative, 6-Methoxypyridin-3-amine , to aid researchers in rapid structural validation and purity assessment.
Part 1: Structural Analysis & Theoretical Basis
The Bioisosteric Rationale
The substitution of a methoxy group (-OCH₃) with a cyclopropoxy group (-O-cPr) alters the physicochemical profile of the pyridine ring. While both are electron-donating groups (EDGs) via resonance, the cyclopropyl ring acts as a steric shield and lacks the labile benzylic-like protons of the methyl group, reducing oxidative dealkylation rates.
Spectral Consequence:
-
Methoxy: Produces a sharp, intense singlet (
~3.8 ppm). -
Cyclopropoxy: Produces a complex splitting pattern: a downfield methine proton (
~4.0 ppm) and distinctive upfield methylene protons ( ~0.6–0.9 ppm).
Decision Logic for Structural Verification
The following decision tree outlines the logical flow for confirming the 6-cyclopropoxy substitution using 1H NMR data.
Figure 1: Structural verification logic flow for distinguishing cyclopropoxy derivatives from standard alkyl ethers.
Part 2: Experimental Protocol
To ensure reproducibility and distinct resolution of the amine protons, DMSO-d6 is the recommended solvent over CDCl₃. Chloroform often causes the amine (-NH₂) signal to broaden or merge with the baseline due to rapid proton exchange.
Materials & Methods[1][2][3][4][5][6][7]
-
Sample Preparation:
-
Dissolve 5–10 mg of 6-Cyclopropoxypyridin-3-amine in 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: Ensure the sample is free of paramagnetic impurities (e.g., residual metal catalysts from Buchwald-Hartwig couplings), which will broaden the aromatic doublets. Filter through a 0.45 µm PTFE syringe filter if necessary.
-
-
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended for resolving the cyclopropyl roof effect.
-
Pulse Sequence: Standard zg30 (30° pulse angle) to maximize signal-to-noise ratio.
-
Scans (NS): Minimum 16 scans; 64 scans recommended for detection of minor isomeric impurities.
-
Relaxation Delay (D1): Set to 1.0–2.0 seconds to allow full relaxation of the isolated aromatic protons.
-
Part 3: Comparative Spectral Analysis
This section contrasts the target molecule with its direct alternative, 6-Methoxypyridin-3-amine.
Aromatic Region (6.0 – 8.0 ppm)
Both compounds share a similar 2,5-disubstituted pyridine core (ABC or AMX spin system).
-
H-2 (d, ~2.5 Hz): The most deshielded proton, located between the ring nitrogen and the amine.
-
H-4 (dd, ~8.5, 2.5 Hz): Ortho to the amine, meta to the ether.
-
H-5 (d, ~8.5 Hz): Ortho to the ether oxygen. This proton is significantly shielded by the electron-donating effect of the oxygen.
Differentiation: The chemical shifts in the aromatic region are nearly identical for both compounds (
Aliphatic Region (The Differentiator)
This is the diagnostic window.
| Feature | 6-Cyclopropoxypyridin-3-amine (Target) | 6-Methoxypyridin-3-amine (Alternative) |
| Ether Linkage | Methine (-CH-): Multiplate/Septet at ~4.05 ppm | Methyl (-CH₃): Sharp Singlet at ~3.80 ppm |
| Distal Protons | Methylene (-CH₂-): Two multiplets at ~0.60–0.85 ppm | None (No signals < 2.5 ppm except solvent) |
| Integration | 1H (Methine) + 4H (Methylene) | 3H (Methyl) |
Detailed Assignment Table (DMSO-d6)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| H-2 | Aromatic CH | 7.62 | Doublet (d) | 2.6 | |
| H-4 | Aromatic CH | 7.05 | Doublet of Doublets (dd) | 8.7, 2.6 | Ortho to -NH₂ |
| H-5 | Aromatic CH | 6.63 | Doublet (d) | 8.7 | Ortho to -OR; Shielded |
| -NH₂ | Amine | 4.85 | Broad Singlet (br s) | - | Exchangeable; Solvent dependent |
| H-1' | Cyclopropyl CH | 4.02 | Multiplet (m) | - | Methine ether linkage |
| H-2'/3' | Cyclopropyl CH₂ | 0.65 – 0.80 | Multiplets (m) | - | Characteristic high-field ring protons |
Note: Chemical shifts are approximate (
Part 4: Advanced Interpretation & Troubleshooting
The Cyclopropyl "Roof Effect"
Unlike a standard ethyl group (triplet/quartet), the cyclopropyl protons form a higher-order coupling system.
-
The four methylene protons are magnetically non-equivalent due to the rigid ring structure (cis/trans relationships to the oxygen).
-
Observation: You will typically see two distinct multiplets in the 0.6–0.9 ppm range, often described as "distorted doublets" or complex multiplets, integrating to 2H each.
Common Impurities & Artifacts
When analyzing 6-Cyclopropoxypyridin-3-amine, be vigilant for these specific contaminants:
-
Cyclopropanol: If the ether synthesis involved nucleophilic substitution, residual cyclopropanol may appear.
-
Check: Look for a quintet around 3.5 ppm and broad OH peak.
-
-
Residual Solvents:
-
Water (in DMSO): ~3.33 ppm.
-
Ethyl Acetate: Quartet at 4.03 ppm (can overlap with the cyclopropyl methine).
-
Resolution: If Ethyl Acetate overlaps with the H-1' methine (4.02 ppm), rely on the integration of the upfield protons (0.6–0.8 ppm) for confirmation.
-
Workflow Visualization
Figure 2: Recommended experimental workflow for high-fidelity spectral acquisition.[1][2]
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Authoritative text for predicting chemical shifts of substituted pyridines).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for cyclopropyl anisotropy and coupling constants). Link
-
Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46, 327.[4] (Foundational data for pyridine coupling constants). Link
Sources
A Comparative Guide to HPLC Method Development for the Purity of 6-Cyclopropoxypyridin-3-amine
This guide provides an in-depth, experience-driven comparison of HPLC methodologies for determining the purity of 6-Cyclopropoxypyridin-3-amine, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind method development, comparing a conventional approach with an optimized, stability-indicating method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally similar molecules.
The Analytical Challenge: Understanding 6-Cyclopropoxypyridin-3-amine
6-Cyclopropoxypyridin-3-amine presents a typical challenge for reversed-phase HPLC. Its structure contains a basic pyridine ring and a primary amine, which can lead to undesirable interactions with the stationary phase, resulting in poor peak shape (tailing). Furthermore, its polarity may cause insufficient retention on standard C18 columns. A robust purity method must not only provide a sharp, symmetrical peak for the main component but also be capable of separating it from potential process-related impurities and degradation products.
Part 1: Method Development Strategy: A Tale of Two Approaches
We will compare two distinct HPLC methods: a conventional "first-pass" approach and an optimized, scientifically-grounded method. The development of a robust HPLC method is a systematic process, often beginning with a foundational method that is then refined to achieve optimal performance.
Method A: The Conventional C18 Approach
This method represents a common starting point in many analytical laboratories. It utilizes a standard C18 column and a simple mobile phase. While straightforward, this approach often falls short for challenging analytes like substituted aminopyridines.
Method B: The Optimized, Stability-Indicating Method
This method is developed with a deeper understanding of the analyte's chemistry and potential degradation pathways. It employs a specialized stationary phase and a carefully buffered mobile phase to mitigate the issues commonly encountered with basic analytes. The goal is to create a "stability-indicating" method, which is a core requirement of regulatory bodies like the ICH, as it can resolve the active pharmaceutical ingredient (API) from its degradation products.[1][2][3]
Part 2: Experimental Protocols and Rationale
Diagram of the Method Development Workflow
Caption: A systematic workflow for HPLC method development and validation.
Forced Degradation Study Protocol
To ensure the specificity of the optimized method, a forced degradation study is essential.[1][2] This involves subjecting a solution of 6-Cyclopropoxypyridin-3-amine to various stress conditions to generate potential degradation products.
Objective: To generate a degradation of approximately 5-20% of the main peak.[3]
Procedure:
-
Acid Hydrolysis: 1 mg/mL of the analyte in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of the analyte in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of the analyte in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid analyte is kept at 105°C for 48 hours.
-
Photolytic Degradation: A solution of the analyte (1 mg/mL) is exposed to a UV light source. A control sample is wrapped in aluminum foil.
All stressed samples are then diluted to an appropriate concentration and analyzed using the developed HPLC method.
Method A: Conventional Protocol
-
Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Rationale (and Anticipated Limitations): This is a generic gradient method suitable for a wide range of compounds. However, the lack of pH control can lead to interactions between the basic amine groups of the analyte and residual acidic silanol groups on the silica surface of the stationary phase, often resulting in peak tailing.[4]
Method B: Optimized Protocol
-
Column: Polar-embedded C18 or a high-purity, end-capped C18 column (e.g., InertSustain C18), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.8 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% to 70% B over 15 minutes.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 260 nm (determined by UV scan of the analyte)
-
Injection Volume: 5 µL
Rationale for Optimization:
-
Column Choice: A polar-embedded or thoroughly end-capped C18 column is chosen to minimize interactions with silanol groups, thereby improving peak shape for basic compounds.[4] Smaller particle size (3.5 µm vs 5 µm) enhances column efficiency and resolution.
-
Mobile Phase pH: The use of a phosphate buffer at pH 6.8 is crucial. The pKa of aminopyridines is typically around 5-6.[5] Operating at a pH above the pKa keeps the analyte in its neutral form, reducing strong ionic interactions with the stationary phase and improving retention and peak shape. The pH of the mobile phase is a critical parameter for ionizable compounds.[6][7]
-
Gradient and Flow Rate: The gradient is optimized to ensure adequate separation of potential impurities within a shorter run time. The slightly higher flow rate contributes to a faster analysis without compromising resolution, thanks to the more efficient column.
-
Temperature: A slightly elevated temperature can improve peak shape and reduce mobile phase viscosity, leading to lower backpressure.
Part 3: Comparative Performance Data
The following table summarizes the expected performance of the two methods based on established chromatographic principles.
| Parameter | Method A: Conventional | Method B: Optimized | Justification for Improvement |
| Retention Time | Variable, may be too short | ~7.5 min (Adjustable with gradient) | Buffered mobile phase provides more consistent and predictable retention. |
| Peak Asymmetry (Tailing Factor) | > 1.5 | < 1.2 | pH control and specialized column minimize silanol interactions.[4] |
| Theoretical Plates | ~5000 | > 10000 | Smaller particle size and better peak shape lead to higher efficiency. |
| Resolution from Impurities | Potentially poor | > 2.0 from all degradation products | Higher efficiency and optimized selectivity provide better separation. |
| Robustness | Low (sensitive to mobile phase pH) | High | Buffered mobile phase ensures reproducibility. |
| Stability-Indicating | No | Yes | Demonstrated through forced degradation studies.[1][2][3] |
Part 4: Method Validation According to ICH Guidelines
The optimized method (Method B) must be validated to ensure it is fit for its intended purpose.[5][8][9][10][11] The validation should be performed according to the ICH Q2(R2) guideline and would include the following tests:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is confirmed by the forced degradation study.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Diagram of Validation Parameters
Caption: Key parameters for HPLC method validation as per ICH Q2(R2).
Conclusion
While a conventional C18 method can provide initial data, it is often inadequate for the reliable purity determination of basic compounds like 6-Cyclopropoxypyridin-3-amine. An optimized method, developed with a clear understanding of the analyte's physicochemical properties, offers significant improvements in peak shape, resolution, and robustness. By employing a suitable column and controlling the mobile phase pH, a stability-indicating method can be achieved and validated according to ICH guidelines, ensuring the generation of accurate and reliable data for quality control and regulatory submissions.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- Forced degradation as an integral part of HPLC stability-indicating method development. (2025).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ICH.
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- A Review on HPLC Method Development and Validation in Forced Degrad
- Technical Support Center: Forced Degradation Studies for Stability-Indic
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026).
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Technical Support Center: Optimizing HPLC Separation of 2-Cycloheptylpropan-2-amine Isomers. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 9. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase | SIELC Technologies [sielc.com]
- 10. Ultrasound driven synthesis of reversed-phase stationary phases for liquid chromatography using 4-dimethyl-aminopyridine as acid-acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
structural characterization of 6-Cyclopropoxypyridin-3-amine
Title: High-Resolution Structural Characterization of 6-Cyclopropoxypyridin-3-amine: A Comparative Analysis vs. Alkoxy Analogs
Executive Summary & Strategic Importance
6-Cyclopropoxypyridin-3-amine (CAS: 280567-96-6) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the cyclopropyl ether moiety. Unlike its aliphatic analogs (methoxy or isopropoxy), the cyclopropyl group introduces specific electronic and steric properties—namely, a "pseudo-unsaturated" character due to the high
The Challenge: Distinguishing this intermediate from its hydrolysis products or alkyl analogs during scale-up is often complicated by the lability of the cyclopropyl ether under acidic conditions. This guide provides a definitive structural profiling workflow, comparing it against 6-Methoxypyridin-3-amine (stable standard) and 6-Isopropoxypyridin-3-amine (steric analog).
Comparative Structural Analysis
The following data differentiates the target molecule from its closest structural relatives.
Physicochemical & Spectral Comparison Matrix
| Feature | 6-Cyclopropoxypyridin-3-amine | 6-Isopropoxypyridin-3-amine | 6-Methoxypyridin-3-amine |
| Formula | |||
| MW | 150.18 g/mol | 152.19 g/mol | 124.14 g/mol |
| Key NMR Feature | High-field multiplets (0.6–0.9 ppm) | Doublet methyls (~1.3 ppm) | Singlet methyl (~3.8 ppm) |
| Acid Stability | Low (Ring opening risk) | High (Stable ether) | High (Stable ether) |
| Lipophilicity (ClogP) | ~1.2 (Moderate) | ~1.4 (Higher) | ~0.6 (Lower) |
| Electronic Effect | Strong | Strong |
NMR Diagnostic Markers ( NMR in )
The cyclopropyl group provides the most reliable fingerprint for purity assessment.
-
Target (Cyclopropoxy): The methylene protons of the cyclopropyl ring exhibit strong shielding due to the ring current anisotropy. Look for two distinct multiplets in the 0.60–0.90 ppm range. The methine proton (
) typically appears as a multiplet around 4.0–4.2 ppm . -
Impurity Flag (Ring Opening): If acid hydrolysis occurs, the cyclopropyl ring opens to form an allyl or propanal derivative. The disappearance of the 0.6–0.9 ppm signals and appearance of olefinic protons (5.0–6.0 ppm) or aldehyde peaks (~9.8 ppm) indicates degradation.
Experimental Protocols
Protocol A: High-Fidelity NMR Characterization
Objective: To confirm the integrity of the cyclopropyl ether linkage without inducing degradation.
Reagents:
-
Solvent: DMSO-
(Neutralized). Note: Avoid if it has not been stored over potassium carbonate, as traces of HCl can catalyze ring opening. -
Internal Standard: TMS (Tetramethylsilane).
Workflow:
-
Dissolve 10 mg of sample in 0.6 mL DMSO-
. -
Acquire spectrum at 298 K (400 MHz or higher).
-
Critical Check: Zoom into 0.5–1.0 ppm. Integration must show 4 protons (2 x
). -
Coupling Verification: The Pyridine
(ortho to ether) should appear as a doublet ( ) around 6.6–6.7 ppm, shielded by the oxygen lone pair.
Protocol B: Acid-Stress Stability Profiling (Performance Test)
Objective: To determine the handling window during synthesis.
-
Preparation: Prepare three 5 mL vials of the amine (1 mg/mL) in Acetonitrile/Water (1:1).
-
Vial A: Neutral Control (pH 7).
-
Vial B: Mild Acid (pH 4, Acetic Acid).
-
Vial C: Strong Acid (pH 1, HCl).
-
-
Incubation: Stir at 25°C.
-
Sampling: Inject 5 µL into HPLC-MS at T=0, T=1h, T=4h.
-
Detection: Monitor [M+H]+ = 151.09.
-
Failure Mode: Appearance of peak at [M+H]+ = 169 (Hydration/Ring opening product).
-
Visualization: Characterization Logic Flow
The following diagram illustrates the decision tree for validating the structure and ruling out common analogs/impurities.
Caption: Logical workflow for the structural validation of 6-Cyclopropoxypyridin-3-amine, prioritizing NMR differentiation from alkyl analogs.
Technical Insights & Causality
Why the Cyclopropyl Ether is Unique (and Tricky):
The cyclopropyl group is not merely a "bulky methyl." The C-C bonds in the cyclopropane ring possess significant
-
Impact on Pyridine Nitrogen: The electron-donating effect of the cyclopropoxy group increases the electron density of the pyridine ring, making the pyridine nitrogen (N1) more basic compared to a halogenated precursor, but slightly less basic than the isopropoxy analog due to the specific orbital hybridization of the cyclopropyl oxygen bond.
-
Stability Warning: The strain energy of the cyclopropane ring (~27.5 kcal/mol) makes the ether oxygen susceptible to protonation followed by nucleophilic attack (e.g., by water or chloride), leading to ring opening. Therefore, synthesis and purification protocols must avoid strong mineral acids (HCl, H2SO4) and favor weak organic acids (Acetic, Formic) or basic conditions.
References
Spectroscopic Characterization Guide: 6-Cyclopropoxypyridin-3-amine
Executive Summary
This guide provides a technical breakdown of the infrared (IR) spectrum for 6-Cyclopropoxypyridin-3-amine (CAS: 1353952-64-1). As a critical intermediate in the synthesis of pharmaceutical kinase inhibitors, verifying the integrity of the cyclopropyl ether moiety and the primary amine is essential.
This document moves beyond basic peak listing. It utilizes a fragment-based spectroscopic analysis to compare this molecule against its synthetic precursor (nitro-analog) and common structural impurities (isopropyl analogs), providing researchers with a robust method for reaction monitoring and quality control.
Structural Analysis & Predicted Vibrational Modes[1]
To accurately interpret the spectrum, we must deconstruct the molecule into its three pharmacophores. Each contributes specific vibrational modes that serve as diagnostic fingerprints.[1]
Figure 1: Pharmacophore decomposition for spectral assignment.
Key Vibrational Zones
-
High Frequency (3500–3000 cm⁻¹): Dominated by N-H (amine) and C-H (aromatic/cyclopropyl) stretches.
-
Fingerprint Region (1300–1000 cm⁻¹): Critical for confirming the C-O-C ether linkage and the strained cyclopropyl ring.
Diagnostic Peak Assignments
The following table synthesizes empirical data from structural analogs (2-aminopyridine and cyclopropyl ethers) to establish the expected spectral profile.
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine | N-H Stretch (Asym/Sym) | 3450 – 3300 | Medium | Appears as a doublet (two distinct peaks). Distinguishes from secondary amines (singlet) or hydroxyls (broad).[2] |
| Aromatic Ring | C-H Stretch | 3100 – 3000 | Weak | Sharp peaks just above 3000 cm⁻¹.[1] |
| Cyclopropyl | C-H Stretch | 3090 – 3010 | Weak/Med | Unique high-frequency aliphatic stretch due to ring strain. Often appears as a shoulder on aromatic C-H. |
| Amine | N-H Scissoring | 1650 – 1620 | Medium | Confirms primary amine; distinct from amide carbonyls. |
| Pyridine Ring | C=N / C=C Stretch | 1600 – 1450 | Strong | Usually 2-3 sharp bands; characteristic of the heteroaromatic core. |
| Ether (Ar-O-R) | C-O-C Asym Stretch | 1270 – 1230 | Strong | Major peak confirming the attachment of oxygen to the aromatic ring. |
| Cyclopropyl | Ring Deformation | 1050 – 1000 | Medium | Critical ID Peak. The "breathing" mode of the strained ring. usually near 1020 cm⁻¹. |
| Amine | N-H Wag (Out-of-plane) | 850 – 750 | Broad | Often broad and less diagnostic, but confirms -NH2 presence. |
Technical Insight: The cyclopropyl C-H stretches appear at higher frequencies than typical alkyl chains (methyl/ethyl) because the C-C bonds in the ring have high p-character, forcing the C-H bonds to have high s-character (closer to sp² hybridization).
Comparative Analysis: Reaction Monitoring & QC
Scenario A: Reaction Monitoring (Nitro Reduction)
Objective: Confirm conversion of 6-Cyclopropoxy-3-nitropyridine to 6-Cyclopropoxypyridin-3-amine.
-
Precursor (Nitro) Spectrum:
-
Dominant Features: Two intense bands at ~1530 cm⁻¹ (Asymmetric NO₂ stretch) and ~1350 cm⁻¹ (Symmetric NO₂ stretch).
-
Missing Features: No N-H doublet at 3300-3450 cm⁻¹.
-
-
Product (Amine) Spectrum:
-
Success Criteria: Complete disappearance of the 1530/1350 cm⁻¹ bands.
-
Appearance: Emergence of the N-H doublet at 3300-3450 cm⁻¹.
-
Scenario B: Quality Control (Differentiation from Analogs)
Objective: Distinguish product from 6-Isopropoxypyridin-3-amine (common impurity if isopropyl alcohol is used in processing).
| Feature | 6-Cyclopropoxy (Target) | 6-Isopropoxy (Impurity) |
| C-H Region | High freq C-H (~3050 cm⁻¹) due to ring strain. | Standard alkyl C-H (<3000 cm⁻¹). |
| Methyl Deformation | Absent | Gem-dimethyl doublet at ~1380 cm⁻¹ and ~1370 cm⁻¹. |
| Fingerprint | Ring breathing ~1020 cm⁻¹. | Skeletal vibrations typical of branched alkyls. |
Experimental Protocol: ATR-FTIR
For rapid, reliable analysis of solid pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the standard.
Step-by-Step Methodology:
-
Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove CO₂ and H₂O contributions.
-
Sample Loading: Place ~2-5 mg of 6-Cyclopropoxypyridin-3-amine solid directly onto the crystal focal point.
-
Compression: Apply pressure using the anvil clamp. Ensure the force gauge reads within the "Green/Optimal" zone to ensure intimate contact without crushing the crystal.
-
Acquisition:
-
Resolution: 4 cm⁻¹[3]
-
Scans: 16 or 32 (sufficient for signal-to-noise ratio > 100:1)
-
Range: 4000 – 600 cm⁻¹
-
-
Post-Processing: Apply baseline correction if necessary. Do not smooth the spectrum aggressively, as this may obscure the splitting of the N-H doublet.
Logic Flow for Spectral Validation
Use this decision tree to validate your sample identity.
Figure 2: Spectral validation logic flow.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for N-H and C-O assignments).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for cyclopropyl ring strain shifts).
-
NIST Chemistry WebBook. IR Spectrum of 2-Aminopyridine. National Institute of Standards and Technology.[3] Available at: [Link] (Used for pyridine-amine core correlation).
-
Doc Brown's Chemistry. Infrared Spectroscopy of Cyclopropane. Available at: [Link] (Reference for cyclopropyl C-H and ring deformation modes).
Sources
Safety Operating Guide
6-Cyclopropoxypyridin-3-amine: Proper Disposal & Handling Procedures
Executive Summary & Immediate Action
6-Cyclopropoxypyridin-3-amine (CAS: 1353959-67-1 / Analogous structures) is a functionalized aminopyridine intermediate often used in kinase inhibitor synthesis. Unlike commodity solvents, this molecule presents a dual-hazard profile: acute toxicity associated with the aminopyridine core and chemical reactivity linked to the strained cyclopropyl ether moiety.
Core Directive: Treat all waste containing this substance as Hazardous Organic Waste (Toxic/Irritant) . Do not dispose of down the drain. Segregation from strong acids is critical to prevent exothermic ring-opening of the cyclopropyl group.
Chemical Identity & Hazard Profiling
To dispose of a chemical safely, you must understand why it is dangerous. This section details the mechanistic hazards that dictate our disposal protocols.
Structural Hazard Analysis
| Moiety | Hazard Characteristic | Disposal Implication |
| Primary Amine (-NH₂) | Basic (pKa ~6-7); Nucleophilic. | Incompatible with Acids/Oxidizers. Mixing with acid chlorides or anhydrides in a waste drum can cause immediate violent boiling. |
| Pyridine Ring | Toxic; Potential Mutagen.[1] | High Toxicity Stream. Requires incineration.[2] Do not mix with general trash or non-hazardous aqueous streams.[3] |
| Cyclopropyl Ether | High Ring Strain (~27.5 kcal/mol). | Acid Sensitivity. Strong acids can catalyze ring opening, releasing significant heat (exotherm) and potentially volatile byproducts. |
GHS Classification (Conservative R&D Assessment)
Based on structure-activity relationships (SAR) of analogous aminopyridines (e.g., 4-aminopyridine, P-Listed P008).
-
Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed/in contact with skin).
-
Skin/Eye Irritation: Category 2A/2.
-
Aquatic Toxicity: Acute Category 1 (Assumed for pyridines).
Pre-Disposal Stabilization (The Self-Validating System)
Trustworthiness Protocol: Never bulk a chemical without validating its stability. Follow this "Check-Act" system before moving material to waste storage.
Step 1: Phase Assessment
-
Solid Waste: Unreacted powder, contaminated gloves, weighing boats.
-
Liquid Waste: Mother liquors, reaction mixtures.
Step 2: Compatibility Check (The "Acid Test")
CRITICAL: The cyclopropyl ether group is acid-labile.
-
Test: If adding to a general "Organic Basic" waste stream, verify the stream pH is > 7.
-
Validation: Take a 1 mL aliquot of the waste stream and mix with a trace amount of the substance in a fume hood.
-
Observation: Watch for bubbling, heat generation, or precipitate formation.
-
Result: If stable after 5 minutes, proceed to bulk.
-
Step 3: Quenching (Only for Reactive Mixtures)
If the amine is present in a reaction mixture with residual reactive reagents (e.g., acid chlorides), quench carefully with saturated Sodium Bicarbonate (NaHCO₃) to ensure pH is neutral-to-basic before disposal.
Disposal Workflow & Protocols
Solid Waste Stream (Solids & Debris)
Destination: High-Temperature Incineration.
-
Containment: Place solid material in a clear polyethylene bag.
-
Double-Bagging: Place the first bag inside a second, durable hazardous waste bag (minimum 4 mil thickness).
-
Labeling: Apply a yellow hazardous waste tag.
-
Storage: Store in a closed RCRA-compliant satellite accumulation container designated for "Toxic Solids."
Liquid Waste Stream (Solutions)
Destination: Fuel Blending or Incineration.
-
Segregation: Select a waste container marked "Basic Organic Waste" (High BTU).
-
Forbidden: Do NOT place in containers marked "Acidic Waste" or "Oxidizers."
-
-
Solvent Carrier: Ensure the solvent (e.g., DCM, Ethyl Acetate, DMSO) is compatible with the container material (HDPE or Steel).
-
Transfer: Use a funnel to prevent spillage.
-
Triple Rinse:
-
Rinse the empty reagent bottle 3 times with a compatible solvent.
-
Pour all rinsate into the waste container.
-
Regulatory Note: Only "Triple Rinsed" containers are considered "RCRA Empty" and safe for glass recycling or trash (depending on local policy).
-
Decision Logic Diagram
The following diagram illustrates the critical decision nodes for disposing of this specific molecule.
Caption: Decision tree ensuring segregation from acidic streams to prevent cyclopropyl ring cleavage.
Emergency Response (Spill Procedures)
In the event of a spill outside of primary containment:
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is airborne, use N95 or P100 respiratory protection.
-
Containment:
-
Liquids: Surround with absorbent socks/pillows.
-
Solids: Cover with a damp paper towel to prevent dust generation.
-
-
Cleanup:
-
Decontamination: Wipe the surface with a mild soap/water solution, followed by an alcohol wipe. Place all cleanup materials into the Solid Waste stream (Section 4.1).
Regulatory Compliance (US Focus)
-
RCRA Status: While not explicitly P-listed by CAS, this compound should be managed as a Characteristic Hazardous Waste (Toxicity/Reactivity) under 40 CFR 261.
-
Satellite Accumulation: Waste must be stored at or near the point of generation, under the control of the operator (40 CFR 262.15).
-
Empty Containers: Containers must be "RCRA Empty" (triple rinsed) before standard disposal (40 CFR 261.7).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations (Title 40 of the Code of Federal Regulations). EPA.gov.[5] [Link]
-
PubChem. (n.d.). Compound Summary for Aminopyridines (General Hazard Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[6] Hazard Communication Standard (29 CFR 1910.1200). OSHA.gov. [Link][4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
